molecular formula C20H27N3O4 B4331982 N-[2-(1-adamantyloxy)propyl]-N'-(3-nitrophenyl)urea

N-[2-(1-adamantyloxy)propyl]-N'-(3-nitrophenyl)urea

Cat. No. B4331982
M. Wt: 373.4 g/mol
InChI Key: YIPKZEZYZAKLCZ-UHFFFAOYSA-N
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Description

N-[2-(1-adamantyloxy)propyl]-N'-(3-nitrophenyl)urea, also known as AOPP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. AOPP is a urea derivative that has been synthesized through various methods and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[2-(1-adamantyloxy)propyl]-N'-(3-nitrophenyl)urea involves its ability to react with NO, leading to the formation of a fluorescent product. N-[2-(1-adamantyloxy)propyl]-N'-(3-nitrophenyl)urea also has the ability to generate singlet oxygen upon irradiation with light, which can induce cell death in cancer cells during PDT. Furthermore, N-[2-(1-adamantyloxy)propyl]-N'-(3-nitrophenyl)urea can form stable complexes with proteins, which can be used to study protein-ligand interactions.
Biochemical and Physiological Effects:
N-[2-(1-adamantyloxy)propyl]-N'-(3-nitrophenyl)urea has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells during PDT. N-[2-(1-adamantyloxy)propyl]-N'-(3-nitrophenyl)urea has also been shown to inhibit the growth of bacteria and fungi. In addition, N-[2-(1-adamantyloxy)propyl]-N'-(3-nitrophenyl)urea has been shown to have anti-inflammatory effects, which can be useful in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[2-(1-adamantyloxy)propyl]-N'-(3-nitrophenyl)urea is its high yield during synthesis, which makes it readily available for use in lab experiments. N-[2-(1-adamantyloxy)propyl]-N'-(3-nitrophenyl)urea is also stable under various conditions, which makes it suitable for use in various applications. However, one of the limitations of N-[2-(1-adamantyloxy)propyl]-N'-(3-nitrophenyl)urea is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for the study of N-[2-(1-adamantyloxy)propyl]-N'-(3-nitrophenyl)urea. One potential direction is the development of N-[2-(1-adamantyloxy)propyl]-N'-(3-nitrophenyl)urea-based fluorescent probes for the detection of NO in vivo. Another potential direction is the development of N-[2-(1-adamantyloxy)propyl]-N'-(3-nitrophenyl)urea-based photosensitizers for the treatment of cancer. Furthermore, the study of N-[2-(1-adamantyloxy)propyl]-N'-(3-nitrophenyl)urea-protein interactions can lead to the development of new drugs for the treatment of various diseases.

Scientific Research Applications

N-[2-(1-adamantyloxy)propyl]-N'-(3-nitrophenyl)urea has been extensively studied for its potential applications in various fields of scientific research. It has been used as a fluorescent probe for the detection of nitric oxide (NO) in biological samples. N-[2-(1-adamantyloxy)propyl]-N'-(3-nitrophenyl)urea has also been used as a photosensitizer for photodynamic therapy (PDT) in cancer treatment. In addition, N-[2-(1-adamantyloxy)propyl]-N'-(3-nitrophenyl)urea has been used as a molecular tool for the study of protein-ligand interactions.

properties

IUPAC Name

1-[2-(1-adamantyloxy)propyl]-3-(3-nitrophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4/c1-13(27-20-9-14-5-15(10-20)7-16(6-14)11-20)12-21-19(24)22-17-3-2-4-18(8-17)23(25)26/h2-4,8,13-16H,5-7,9-12H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPKZEZYZAKLCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1=CC(=CC=C1)[N+](=O)[O-])OC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1-adamantyloxy)propyl]-N'-(3-nitrophenyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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